![molecular formula C19H18Cl2N2O3S2 B2503133 Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1185011-76-0](/img/structure/B2503133.png)

Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

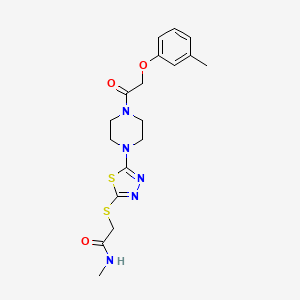

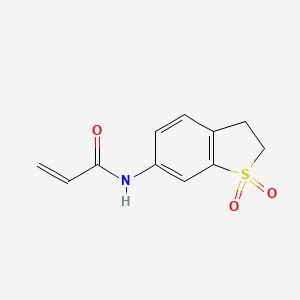

The compound of interest, Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, is a structurally complex molecule that appears to be related to a family of compounds with potential biological activities. The related compounds have been studied for their anticonvulsant activities, anti-inflammatory properties, and as part of synthetic methodologies for creating novel molecules with potential therapeutic applications .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the replacement of benzene rings with heteroaromatic rings such as thiophene and benzothiophene, as well as multicomponent condensation reactions . For instance, the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds has been achieved by replacing the benzene rings with heteroaromatic rings, which were then evaluated for anticonvulsant activity . Additionally, multicomponent synthesis has been employed to create functionalized thieno[2,3-b]pyridines, indicating a versatile approach to the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by X-ray structural analysis, revealing specific dihedral angles and intramolecular hydrogen bonding that contribute to the stability and conformation of the molecules . For example, the dihedral angles between the thiophene ring and other substituents in the molecule Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been reported, as well as the presence of intramolecular N—H⋯O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes reactions such as base-catalyzed ring closure to form 4,5-dihydro-1H-imidazol-5-ones and N-alkylation to yield alkyl derivatives . Additionally, the Buchwald-Hartwig reaction has been explored for the potential replacement of a chlorine substituent, although this reaction also led to reductive dechlorination as a side reaction .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride are not detailed in the provided papers, related compounds exhibit properties such as positional disorder in certain groups and the formation of inversion dimers in the crystal structure . These characteristics can influence the solubility, stability, and overall behavior of the compounds in various environments.

Wissenschaftliche Forschungsanwendungen

Potential Anti-Inflammatory Applications

Research indicates that certain molecules structurally related to Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride may possess anti-inflammatory properties. For example, Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of a program targeting novel molecules with potential anti-inflammatory activity (Moloney, 2001).

Biologically Active Substituted Anilides

In a study by Jarak et al. (2007), substituted anilides of benzo[2,3-b]thiophene series, which are structurally similar to the compound , were synthesized and found to be potentially biologically interesting. This includes water-soluble hydrochlorides or hydroiodides of amidino-substituted anilides, suggesting potential biological activity due to hydrogen bond formation (Jarak, Pavlović, & Karminski-Zamola, 2007).

Synthesis and Characterization for Potential Applications

Sedlák et al. (2008) focused on the synthesis and characterization of compounds including 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which is related to the compound of interest. These studies often explore potential applications in various fields, such as material science and pharmaceuticals (Sedlák, Drabina, Lánský, & Svoboda, 2008).

Anticonvulsant Activities

Ohkubo et al. (1996) synthesized novel compounds, including 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, and evaluated their anticonvulsant activity. This suggests potential applications of similar compounds in neuropharmacology (Ohkubo, Kuno, Katsuta, Ueda, Shirakawa, Nakanishi, Kinoshita, & Takasugi, 1996).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S2.ClH/c1-22-8-7-10-13(9-22)27-18(14(10)19(24)25-2)21-17(23)16-15(20)11-5-3-4-6-12(11)26-16;/h3-6H,7-9H2,1-2H3,(H,21,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEPFAFWLBRHKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2503050.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2503064.png)

![2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2503067.png)

![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)